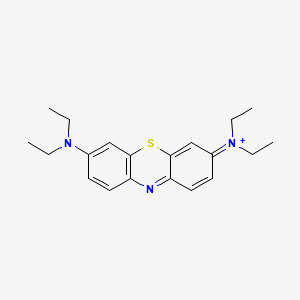3,7-Bis(diethylamino)phenothiazin-5-ium
CAS No.: 58083-81-1
Cat. No.: VC16677581
Molecular Formula: C20H26N3S+
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58083-81-1 |
|---|---|
| Molecular Formula | C20H26N3S+ |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | [7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium |
| Standard InChI | InChI=1S/C20H26N3S/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1 |
| Standard InChI Key | JXBCJUPBVRELNY-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2 |
Introduction
Structural Characterization
Molecular Architecture
3,7-Bis(diethylamino)phenothiazin-5-ium belongs to the phenothiazine class, characterized by a tricyclic framework comprising two benzene rings fused to a central thiazine ring. The substitution of diethylamino (-N(C₂H₅)₂) groups at positions 3 and 7 introduces steric bulk and electron-donating effects, altering the compound’s electronic profile compared to its dimethyl counterpart . The cationic charge at position 5 arises from protonation or salt formation, stabilizing the structure through resonance delocalization.
Molecular Formula and Weight
-
Molecular Formula: C₂₀H₂₇N₃S⁺
-
Molecular Weight: 341.5 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, S=32.07).
Comparative Structural Data
Crystallographic Insights
While crystallographic data for 3,7-Bis(diethylamino)phenothiazin-5-ium remains unpublished, studies on its dimethyl analog reveal a triclinic crystal system (space group P1) with unit cell parameters a = 7.6985 Å, b = 10.9638 Å, c = 11.3244 Å, and angles α = 87.08°, β = 76.02°, γ = 73.61° . The diethyl variant likely adopts a similar packing arrangement but with expanded interplanar spacing due to larger substituents.
Synthesis and Reactivity
Synthetic Pathways
The dimethyl-substituted phenothiazine is synthesized via Ullmann coupling or nucleophilic substitution on a preformed phenothiazine core . For the diethyl variant, analogous methods involving diethylamine under elevated temperatures or catalytic conditions are hypothesized. Key challenges include managing steric hindrance during substitution and ensuring regioselectivity.
Stability and Degradation
Phenothiazines are prone to oxidation at the sulfur atom, forming sulfoxides or sulfones. The diethylamino groups may enhance solubility in organic solvents, potentially mitigating degradation in polar environments. Comparative stability studies are warranted to quantify these effects.
Electronic and Spectroscopic Properties
UV-Vis Absorption
The dimethyl analog exhibits strong absorption in the visible range (λₘₐₓ ≈ 600–650 nm) due to π→π* transitions and charge-transfer interactions . Substitution with diethyl groups is expected to induce a bathochromic shift (~10–15 nm) owing to increased electron donation, though experimental validation is required.
Fluorescence and Applications
Phenothiazines are explored as fluorescent dyes and sensors. The diethyl derivative’s emission profile may be tunable via pH or solvent polarity, leveraging the cationic charge for analyte binding. Quantum yield measurements relative to the dimethyl variant would clarify its utility in optoelectronics.
Biological and Industrial Relevance
Dye and Sensor Applications
The compound’s intense coloration and redox activity position it as a candidate for electrochromic devices or oxidation-reduction indicators. Industrial adoption hinges on optimizing synthesis scalability and environmental stability.
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Diethyl substitution necessitates stringent control over reaction conditions to avoid byproducts.
-
Data Gaps: Absence of crystallographic, thermodynamic, and kinetic data for the diethyl variant impedes application-focused research.
-
Environmental Impact: Biodegradation pathways and ecotoxicology studies are essential for industrial deployment.
Future work should prioritize X-ray diffraction studies, solvent-dependent stability assays, and collaboration with computational chemists to model electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume